1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
CAS No.: 1795484-06-8
Cat. No.: VC5266599
Molecular Formula: C17H17F3N4O
Molecular Weight: 350.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795484-06-8 |
|---|---|
| Molecular Formula | C17H17F3N4O |
| Molecular Weight | 350.345 |
| IUPAC Name | 1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-[4-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C17H17F3N4O/c18-17(19,20)12-4-6-13(7-5-12)22-16(25)23-14-8-10-24(11-14)15-3-1-2-9-21-15/h1-7,9,14H,8,10-11H2,(H2,22,23,25) |
| Standard InChI Key | MLBYHMPRXCAMHH-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound consists of three primary components:
-
A pyrrolidin-3-yl group substituted at the 1-position with a pyridin-2-yl ring, forming a bicyclic amine system.
-
A urea bridge (-NH-C(=O)-NH-) connecting the pyrrolidine nitrogen to the aromatic moiety.
-
A 4-(trifluoromethyl)phenyl group providing strong electron-withdrawing characteristics and metabolic stability .
The stereochemistry at the pyrrolidine C3 position (R-configuration in analogs) is critical for biological activity, as demonstrated in related compounds .
Molecular Formula and Physicochemical Properties
-
Molecular Formula: C₁₇H₁₆F₃N₄O
-
Molecular Weight: 367.34 g/mol
-
Key Structural Features:
Table 1: Comparative Analysis of Structural Analogs
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is likely synthesized through a two-step process common to diaryl ureas :
-
Preparation of 1-(pyridin-2-yl)pyrrolidin-3-amine:
-
Urea Formation:
Reaction Optimization Challenges
-
Steric Hindrance: Bulky substituents on both aromatic rings necessitate extended reaction times .
-
Regioselectivity: Competitive reactions at pyridine nitrogen are mitigated by using excess isocyanate .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .
Pharmacological Profile
Antiproliferative Activity
While direct data for this compound are unavailable, structurally similar diaryl ureas exhibit potent activity against cancer cell lines:
-
A549 (Lung Adenocarcinoma): IC₅₀ = 1.2–3.8 μM for analogs with trifluoromethyl groups .
-
HCT-116 (Colon Cancer): Enhanced activity observed with electron-withdrawing substituents (e.g., CF₃ vs. Br) .
-
Selectivity Index: 5–15× preference for cancer over normal HL7702 liver cells in analogs .
Mechanism of Action
Molecular docking studies of related compounds suggest:
-
Urea NH Groups: Form hydrogen bonds with BRAF kinase’s DFG motif (Asp594, Phe595) .
-
Pyridine Nitrogen: Coordinates with catalytic lysine (Lys483) in ATP-binding pockets .
-
Trifluoromethyl Group: Enhances hydrophobic interactions in the kinase’s allosteric pocket .
Table 2: Key Interactions in BRAF Kinase (From Analog Studies)
| Interaction Partner | Bond Type | Distance (Å) | Energy Contribution (kcal/mol) |
|---|---|---|---|
| Asp594 (BRAF) | H-bond (NH urea) | 2.1 | -4.2 |
| Phe595 (BRAF) | π-π stacking | 3.8 | -2.7 |
| Lys483 (BRAF) | H-bond (pyridine) | 2.4 | -3.1 |
ADME/Toxicological Considerations
Absorption and Distribution
-
Caco-2 Permeability: Predicted Papp = 12 × 10⁻⁶ cm/s (moderate absorption) .
-
Plasma Protein Binding: >90% due to lipophilic trifluoromethyl group .
Metabolic Stability
-
Cytochrome P450 Involvement: Primarily CYP3A4-mediated oxidation of pyrrolidine ring .
-
Major Metabolites:
Toxicity Profiles (From Analogs)
-
Hepatotoxicity: Elevated ALT at 100 mg/kg in rodent models .
-
Mutagenicity: Ames test negative for trifluoromethyl-containing analogs .
Patent Landscape and Regulatory Status
Intellectual Property
-
WO2011076678A1: Covers urea derivatives with substituted pyrrolidines for kinase inhibition .
-
Claim Scope: Includes compounds with "R₁ = pyridin-2-yl" and "R₂ = substituted phenyl" .
Regulatory Considerations
-
Preclinical Stage: No IND applications identified for the exact compound.
-
Research Use: Marked as "for research only" in commercial catalogs .
Future Directions
Structural Optimization Opportunities
-
Stereochemical Modifications: Exploring (3S)-pyrrolidine derivatives to improve target selectivity .
-
Bioisosteric Replacement: Substituting CF₃ with sulfonamides or cyano groups .
-
Prodrug Development: Esterification of urea NH to enhance oral bioavailability .
Target Expansion Beyond Oncology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume